1,2-Dibromonaphthalene
Overview
Description
1,2-Dibromonaphthalene is a synthetic organic compound with the molecular formula C₁₀H₆Br₂. It consists of a naphthalene core, a fused bicyclic aromatic ring system, with two bromine atoms attached at the 1st and 2nd positions. This compound is not readily found in nature and is typically obtained through the bromination of naphthalene, a naturally occurring hydrocarbon found in coal tar and petroleum.
Mechanism of Action
Target of Action
1,2-Dibromonaphthalene is a brominated derivative of naphthalene Brominated derivatives of naphthalene have been noted for their importance in the industrial and laboratory preparation of various derivatives of naphthalenes, such as hydroxy, amine, ether, nitrile, alkyl, organic acid, and organometallic derivatives .
Mode of Action
It’s known that brominated naphthalenes can participate in electrophilic substitution reactions, which are effective ways of producing valuable industrial materials . In a study, it was found that the reaction of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines led to the formation of products that could effectively and selectively detect Hg2+ and Ni2+ ions .
Biochemical Pathways
Metabolites, including small molecules such as lipids, sugars, nucleotides, and amino acids, are known to play significant roles in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (tca) cycle, and the pentose phosphate pathway .
Pharmacokinetics
The molecular formula of this compound is c10h6br2, with an average mass of 285963 Da and a monoisotopic mass of 283883606 Da . These properties could influence its pharmacokinetic behavior.
Result of Action
Brominated derivatives of naphthalene have been noted for their importance as triplet excitation acceptors with useful phosphorescence properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the regioselectivity of the dibromination of naphthalene using bromine at room temperature has been found to be influenced by the structure of solids. More acidic amorphous catalysts and an acidic clay give rapid reactions and lead to a large preponderance of 1,4-dibromonaphthalene over the 1,5-dibromo compound .
Preparation Methods
1,2-Dibromonaphthalene is commonly synthesized via the bromination of naphthalene using elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃). The balanced chemical equation for this reaction is:
C10H8+2Br2→C10H6Br2+2HBr
This method involves the addition of bromine to the naphthalene ring, facilitated by the catalyst, resulting in the formation of this compound.
Chemical Reactions Analysis
1,2-Dibromonaphthalene undergoes various chemical reactions due to the presence of the reactive bromine atoms. Some of the key reactions include:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the compound can potentially undergo these reactions under appropriate conditions.
Decomposition: Under extreme conditions, such as high temperatures, this compound may decompose into smaller molecules, including hydrogen bromide (HBr) and other organic fragments.
Scientific Research Applications
1,2-Dibromonaphthalene is a versatile compound with several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds by replacing the bromine atoms with other functional groups.
Material Science: Some studies explore its potential use in the development of novel materials with specific electronic or luminescent properties.
Pharmaceutical Research:
Comparison with Similar Compounds
1,2-Dibromonaphthalene can be compared with other brominated naphthalene derivatives, such as 1,4-dibromonaphthalene and 1,5-dibromonaphthalene. These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their reactivity and applications . For instance, 1,4-dibromonaphthalene is often used in different synthetic applications due to its unique substitution pattern .
Conclusion
This compound is a significant compound in organic chemistry with diverse applications in synthesis, material science, and potentially in pharmaceuticals. Its unique reactivity due to the bromine atoms makes it a valuable intermediate for various chemical reactions and research applications.
Properties
IUPAC Name |
1,2-dibromonaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZAUMUFTXCDBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953243 | |
Record name | 1,2-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31153-27-2, 5438-13-1 | |
Record name | Naphthalene, dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031153272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC16623 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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